![molecular formula C7H11NO6P2 B12532216 Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- CAS No. 652989-81-6](/img/structure/B12532216.png)

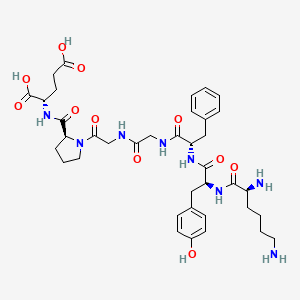

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

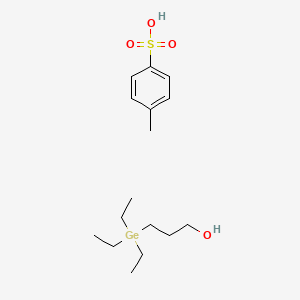

The synthesis of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, can be achieved through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize direct methods that make use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .

Análisis De Reacciones Químicas

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed under catalytic hydrogenation conditions.

Hydrolysis: Hydrolysis of the compound can lead to the formation of piperidine-containing α-, β-, and γ-aminophosphonic acids.

Aplicaciones Científicas De Investigación

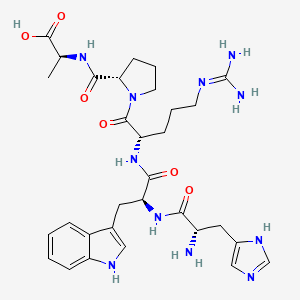

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its role in bone metabolism and its potential as a bone-targeting agent.

Medicine: It is used in the treatment of osteoporosis and Paget’s disease by inhibiting bone resorption.

Mecanismo De Acción

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, exerts its effects by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids . This inhibition prevents the resorption of bone by osteoclasts, thereby reducing bone loss .

Comparación Con Compuestos Similares

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, is unique among bisphosphonates due to its high potency and specificity for bone tissue. Similar compounds include:

Alendronic acid: Another bisphosphonate used for osteoporosis treatment.

Ibandronic acid: Known for its use in treating and preventing osteoporosis in postmenopausal women.

Zoledronic acid: Used for treating various bone diseases, including osteoporosis and Paget’s disease.

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, stands out due to its specific molecular structure, which enhances its binding affinity to bone mineral and its efficacy in inhibiting bone resorption .

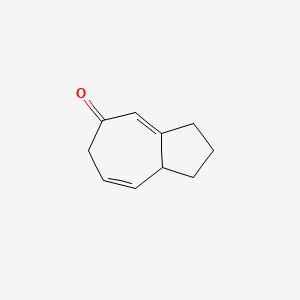

Propiedades

Número CAS |

652989-81-6 |

|---|---|

Fórmula molecular |

C7H11NO6P2 |

Peso molecular |

267.11 g/mol |

Nombre IUPAC |

(2-phosphono-1-pyridin-3-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-2-1-3-8-4-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |

Clave InChI |

UMDOGFHRQCJNDJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C(CP(=O)(O)O)P(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)

![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)

![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)

![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)